molecular formula C16H26N4O3 B2785934 tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate CAS No. 1353989-76-0

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Cat. No. B2785934
M. Wt: 322.409
InChI Key: VHNKYQZEZPOYKV-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the CAS Number: 1353980-25-2 . Its IUPAC name is tert-butyl [1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate . The compound has a molecular weight of 322.41 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis and Optimization : This compound is a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. It is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Tang, Xu, & Wang, 2015).

  • Improved Synthetic Procedures : Another synthesis pathway involves stripped tert-butoxy carbonyl and methylation processes, leading to an overall yield of 56%. This method offers reduced reaction steps and lower cost, making it more suitable for industrial applications (Xiao-kai, 2013).

  • Crizotinib Intermediate Synthesis : It is an important intermediate for synthesizing crizotinib, a drug used in cancer therapy. The synthesis involves three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a total yield of 49.9% (Kong et al., 2016).

  • Omisertinib Intermediate Synthesis : Used as an intermediate in synthesizing omisertinib (AZD9291), this compound is produced from 4-fluoro-2methoxy-5nitroaniline, following a three-step process including acylation, nucleophilic substitution, and reduction, yielding 81% total yield (Zhao, Guo, Lan, & Xu, 2017).

Structural and Biological Studies

  • Structural Analysis : The compound's structural analysis revealed a 33.4° dihedral angle between the pyrazole and piperidine rings, adding to the understanding of its molecular configuration (Richter et al., 2009).

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including tert-butyl derivatives, were synthesized as ligands of the histamine H4 receptor, showing potential in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

  • Nociceptin Antagonists Synthesis : An asymmetric synthesis of tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, has been developed, highlighting its relevance in pain management drug synthesis (Jona et al., 2009).

  • Photoredox-Catalyzed Cascade Applications : The compound was used in a photoredox-catalyzed cascade to assemble 3-aminochromones, demonstrating its utility in constructing diverse amino pyrimidines (Wang et al., 2022).

  • X-ray Diffraction Studies : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, structurally related to tert-butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate, was synthesized and characterized, including X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

properties

IUPAC Name

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-6-8-20(9-7-12)13-10-14(22-5)18-11-17-13/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKYQZEZPOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Citations

For This Compound
1
Citations
Y Zeng, R Cao, T Zhang, S Li, W Zhong - European journal of medicinal …, 2015 - Elsevier
HSP70 is a potential target for tumour treatment. HSP70 plays significant roles in several biological processes, including the regulation of apoptosis. In this study, piperidine derivatives …
Number of citations: 41 www.sciencedirect.com

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